molecular formula C8H6F3NO2 B15128384 N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine

N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine

Cat. No.: B15128384
M. Wt: 205.13 g/mol
InChI Key: JZRKCDCQDLHNCI-UUILKARUSA-N
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Description

N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine is a chemical compound characterized by the presence of difluoromethoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine typically involves the difluoromethylation of appropriate precursors. One common method includes the reaction of 2-(difluoromethoxy)-5-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The difluoromethoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Production of amines or hydroxylamines.

    Substitution: Generation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with enzymes involved in oxidative stress or inflammation, modulating their activity and resulting in therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(trifluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine
  • N-{[2-(difluoromethoxy)-4-fluorophenyl]methylidene}hydroxylamine
  • N-{[2-(difluoromethoxy)-5-chlorophenyl]methylidene}hydroxylamine

Uniqueness

N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine is unique due to the specific positioning of the difluoromethoxy and fluorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

(NE)-N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H6F3NO2/c9-6-1-2-7(14-8(10)11)5(3-6)4-12-13/h1-4,8,13H/b12-4+

InChI Key

JZRKCDCQDLHNCI-UUILKARUSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)/C=N/O)OC(F)F

Canonical SMILES

C1=CC(=C(C=C1F)C=NO)OC(F)F

Origin of Product

United States

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